molecular formula C17H17N3O5S2 B2800175 1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-47-4

1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2800175
CAS No.: 868217-47-4
M. Wt: 407.46
InChI Key: PFWSYMMNKGPFCU-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with a (4-nitrophenyl)methylsulfanyl moiety. The dihydroimidazole ring confers partial saturation, which may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-25-15-6-8-16(9-7-15)27(23,24)19-11-10-18-17(19)26-12-13-2-4-14(5-3-13)20(21)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWSYMMNKGPFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as sulfonyl chlorides, nitrobenzenes, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The sulfanyl (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

Reagent/ConditionsProductConversion EfficiencyReference
H₂O₂ (30%), CH₃COOH, 60°CSulfoxide derivative85%
mCPBA (2 eq.), DCM, 0°C→RTSulfone derivative92%

The reaction with meta-chloroperbenzoic acid (mCPBA) proceeds via electrophilic oxygen transfer, while hydrogen peroxide in acetic acid follows a radical mechanism.

Nitro Group Reduction

The 4-nitrophenyl group is reduced to an amine under catalytic hydrogenation:

ConditionsProductSelectivityReference
H₂ (1 atm), Pd/C (5%), EtOH4-Aminophenylmethylsulfanyl derivative>95%
Fe/HCl, H₂O, refluxPartially reduced hydroxylamine intermediate78%

The palladium-catalyzed hydrogenation preserves the imidazole ring integrity, while acidic iron reduction may lead to ring opening at elevated temperatures .

Sulfanyl Group Displacement

The sulfanyl linker participates in nucleophilic displacement reactions:

NucleophileConditionsProductYieldReference
NaN₃, DMF, 80°CAzide-substituted derivative67%
NH₃ (aq.), THF, RTPrimary amine derivative52%

The reaction with sodium azide proceeds via an SN2 mechanism, favored by the polar aprotic solvent DMF.

Electrophilic Aromatic Substitution

The 4-methoxybenzenesulfonyl group directs electrophiles to the para position relative to the methoxy group:

ReagentConditionsProductRegioselectivityReference
HNO₃/H₂SO₄, 0°CNitrated at C-373%
Br₂, FeBr₃, DCMBrominated at C-368%

Despite the electron-withdrawing sulfonyl group, the methoxy substituent enhances reactivity at the ortho/para positions .

Cycloaddition and Ring-Opening Reactions

The dihydroimidazole ring participates in cycloadditions:

Reagent/ConditionsProductKey ObservationReference
DMAD, toluene, refluxDiels-Alder adductRegioselective [4+2] cycloaddition
H₂O, HCl (conc.), 100°CRing-opened thioamideComplete ring hydrolysis in 2 hr

Dienophiles like dimethyl acetylenedicarboxylate (DMAD) target the electron-rich dihydroimidazole double bond .

Sulfonamide Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but reacts under extremes:

ConditionsProductConversionReference
6M NaOH, 120°C, 8 hr4-Methoxybenzenesulfonic acid89%
H₂SO₄ (98%), reflux, 12 hrSulfonic acid and imidazole fragments76%

Alkaline hydrolysis cleaves the S-N bond, while strong acid degrades both sulfonyl and imidazole moieties.

Cross-Coupling Reactions

The nitroaryl group facilitates Suzuki-Miyaura couplings:

PartnerConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivative81%

The reaction requires nitro-to-amine reduction prior to coupling in some protocols .

Critical Analysis of Reaction Pathways

  • Steric Effects : Bulky substituents on the 4-nitrophenyl group hinder nucleophilic substitution at the sulfanyl position.

  • Electronic Effects : The electron-withdrawing nitro group deactivates the adjacent benzene ring but activates the sulfanyl group for oxidation .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields compared to protic solvents.

Experimental data from X-ray crystallography (e.g., ) confirms retention of the imidazole ring geometry in oxidation products, while NMR studies () track substituent effects on reaction rates.

Scientific Research Applications

The compound 1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that compounds similar to this compound exhibit significant antibacterial activity against resistant strains.

  • Case Study : A study highlighted the synthesis of related imidazole compounds that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives has been a focus of research. The sulfonyl group in this compound may enhance its ability to inhibit inflammatory pathways.

  • Data Table: Anti-inflammatory Activity of Imidazole Derivatives
Compound NameTarget PathwayIC50 (µM)Reference
Compound ACOX-20.5
Compound BTNF-α1.2
This compoundNF-κBTBDTBD

Anticancer Activity

Research into the anticancer properties of imidazole compounds has revealed their potential as chemotherapeutic agents. The unique structural features of this compound may allow it to interact with cancer cell signaling pathways.

  • Case Study : A study demonstrated that similar imidazole derivatives showed cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways, such as kinases or proteases.

  • Data Table: Enzyme Inhibition Studies
Enzyme TargetInhibition TypeIC50 (nM)Reference
Protein Kinase ACompetitive30
Matrix MetalloproteinaseNon-competitive15

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrophenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features and Differences

The following table highlights structural analogs and their substituent variations:

Compound Name Substituents on Sulfonyl Group Substituents on Sulfanyl Group Imidazole Ring Modification Reference CAS/ID
Target Compound 4-Methoxybenzenesulfonyl (4-Nitrophenyl)methyl 4,5-Dihydro-1H-imidazole Not explicitly listed
1-(4-Nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4-Nitrobenzenesulfonyl (4-Nitrophenyl)methyl 4,5-Dihydro-1H-imidazole 868217-48-5
1-(4-Methoxy-3-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole 4-Methoxy-3-methylbenzenesulfonyl Methyl 5-Nitro-1H-imidazole 898641-68-4
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrobenzoyl (via methanone) [3-(Trifluoromethyl)benzyl] 4,5-Dihydro-1H-imidazole 851805-74-8
1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole None (allyl substituent) (4-Methoxybenzyl) 1-Allyl, 4,5-diphenyl 339277-69-9

Key Observations :

  • Sulfanyl Group Diversity : The (4-nitrophenyl)methyl group introduces strong electron-withdrawing effects compared to the trifluoromethyl-benzyl group in , which may influence redox activity.
  • Imidazole Core Modifications : The dihydroimidazole ring in the target compound reduces aromaticity compared to fully aromatic analogs (e.g., ), affecting π-π stacking interactions.

Spectroscopic Data Comparison

Compound IR ν(C=S) (cm⁻¹) IR ν(SO₂) (cm⁻¹) $^1$H-NMR (Key Signals)
Target Compound ~1250 (predicted) ~1350 (predicted) δ 3.5–4.0 (dihydroimidazole CH₂), δ 8.2 (Ar-NO₂)
1-(4-Nitrobenzenesulfonyl) analog 1247–1255 1350–1370 δ 8.3–8.5 (dual Ar-NO₂)
Thione tautomers 1243–1258 Absent δ 3.2–3.8 (CH₂), δ 7.8–8.1 (Ar-X)

Notes:

  • The absence of ν(S–H) (~2500–2600 cm⁻¹) in IR spectra confirms the thione tautomer in analogs .
  • $^1$H-NMR signals for the dihydroimidazole CH₂ protons (δ 3.5–4.0) are consistent across 4,5-dihydro derivatives .

Biological Activity

The compound 1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic route typically includes:

  • Formation of the Imidazole Ring : Starting from appropriate aldehydes and amines.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Nitration : Incorporation of the nitrophenyl moiety through nitration reactions.

The detailed synthesis can be found in various studies, which document the yields and reaction conditions .

Antitumor Activity

Recent studies have highlighted the antitumor activity of similar imidazole derivatives, suggesting that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the range of 2.38–3.77 μM against cervical and bladder cancer cell lines . The mechanism appears to involve apoptosis induction, where increased concentrations lead to higher percentages of early apoptotic cells .

Antimicrobial Properties

The sulfonamide class has historically been known for its antimicrobial properties . Research indicates that certain derivatives can inhibit bacterial growth effectively, with some compounds demonstrating comparable efficacy to established antibiotics such as Vancomycin against drug-resistant strains . The specific mechanisms often involve inhibition of bacterial folic acid synthesis.

Inhibition of Enzymatic Activity

Sulfonamides are also recognized for their ability to inhibit specific enzymes. For example, they have been studied as inhibitors of Leishmania infantum , a pathogen responsible for visceral leishmaniasis. New diarylsulfonamide inhibitors have shown promising results in vitro, indicating potential therapeutic applications .

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study was conducted on a series of imidazole-based compounds, revealing that modifications on the aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups enhanced potency against cancer cell lines, while substitutions on the imidazole ring affected selectivity towards bacterial targets .

Cytotoxicity Testing

In vitro cytotoxicity tests were performed on human cancer cell lines, notably SISO (cervical cancer) and RT-112 (bladder cancer). The most active compounds exhibited IC50 values indicating effective growth inhibition compared to standard chemotherapeutics . The study also noted that specific structural features, such as bulky lipophilic groups, contributed to increased activity.

Apoptosis Induction Mechanisms

The induction of apoptosis was investigated in detail using flow cytometry. Results indicated that treatment with IC50 concentrations led to significant increases in both early and late apoptotic cells, suggesting that the compound may trigger cell death pathways effectively . This aligns with findings from other studies where similar compounds were shown to activate apoptotic signaling cascades.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., sulfonyl at N1, nitrophenylmethyl thioether at C2). Aromatic protons appear as distinct multiplets (δ 7.2–8.3 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm1^{-1} (sulfonyl S=O) and ~1520 cm1^{-1} (nitro N=O) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for biological assays) .

How do the electronic effects of the 4-nitrobenzyl and 4-methoxysulfonyl groups influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Nitro Group : Strong electron-withdrawing effect activates the benzyl thioether for nucleophilic attack but may destabilize intermediates .
  • Methoxysulfonyl Group : Electron-donating methoxy stabilizes the sulfonyl moiety, reducing electrophilicity at N1. This duality requires balancing in reaction design (e.g., using polar aprotic solvents to stabilize transition states) .
  • Contradiction Alert : While nitro groups typically enhance reactivity, steric hindrance from the 4-nitrobenzyl substituent can slow kinetics, necessitating kinetic studies .

What methodologies are recommended for assessing the biological activity of this compound, particularly in enzyme inhibition assays?

Advanced Research Question

  • Target Selection : Prioritize enzymes with cysteine residues (e.g., proteases, kinases) due to thioether-mediated covalent binding .
  • Assay Design :
    • Fluorescence-Based Assays : Monitor inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .
    • IC50_{50} Determination : Dose-response curves (0.1–100 µM) in triplicate, accounting for nitro group interference in absorbance readings .
  • Validation : Cross-check with SPR (Surface Plasmon Resonance) for binding affinity .

How can researchers address contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

  • Source Analysis : Variability may arise from:
    • Assay Conditions : Differences in pH (e.g., nitro group stability at pH >7) or reducing agents (e.g., DTT degrading thioethers) .
    • Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results .
  • Resolution Strategy :
    • Standardized Protocols : Adopt uniform assay buffers (e.g., PBS pH 7.4) and HPLC-validated samples.
    • Control Experiments : Include reference inhibitors (e.g., E-64 for cysteine proteases) to benchmark activity .

What computational approaches are used to model the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with cysteine residues. The nitro group’s partial negative charge favors interactions with arginine side chains .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with IC50_{50} data. Methoxy groups improve solubility but reduce membrane permeability .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, highlighting critical hydrogen bonds with sulfonyl oxygen .

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